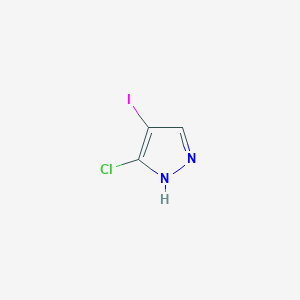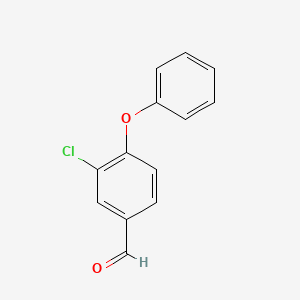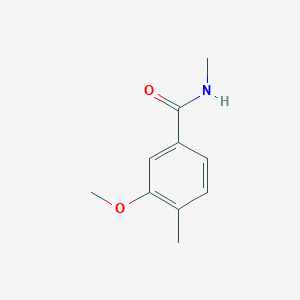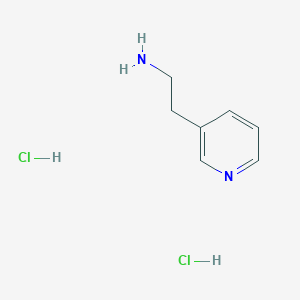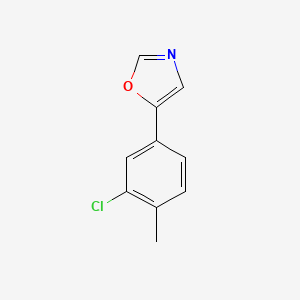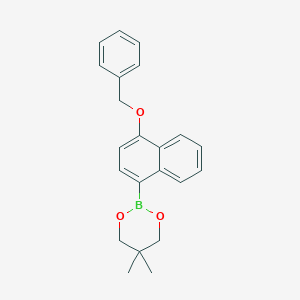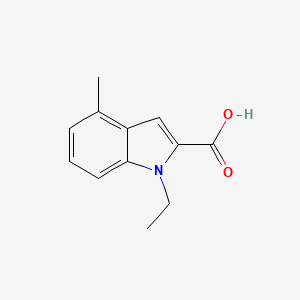![molecular formula C13H10F3NO B6321478 6-[3-(Trifluoromethyl)phenoxy]-2-picoline CAS No. 1357627-24-7](/img/structure/B6321478.png)
6-[3-(Trifluoromethyl)phenoxy]-2-picoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(Trifluoromethyl)phenoxy]-2-picoline, also known as 6-TFPP, is a synthetic chemical compound with a wide range of applications in scientific research. It is a colorless, odourless, crystalline solid that has a melting point of 149-152 °C. 6-TFPP has been used in the synthesis of various organic compounds, and has also been employed in the development of a variety of pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, 6-TFPP has been studied for its potential therapeutic applications, as it has been found to possess a range of biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 6-[3-(Trifluoromethyl)phenoxy]-2-picoline involves the reaction of 3-(Trifluoromethyl)phenol with 2-picoline in the presence of a suitable catalyst.
Starting Materials
3-(Trifluoromethyl)phenol, 2-picoline
Reaction
Step 1: Dissolve 3-(Trifluoromethyl)phenol (1.0 equiv) and 2-picoline (1.2 equiv) in a suitable solvent such as dichloromethane., Step 2: Add a catalytic amount of a suitable Lewis acid catalyst such as boron trifluoride etherate., Step 3: Stir the reaction mixture at room temperature for several hours., Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate., Step 5: Purify the product by column chromatography using a suitable stationary phase and eluent system.
Scientific Research Applications
6-[3-(Trifluoromethyl)phenoxy]-2-picoline has been employed in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as 5-aryl-4-hydroxy-3-methyl-1H-pyrrole-2-carboxylic acids and their derivatives, as well as in the synthesis of pharmaceuticals and agrochemicals. 6-[3-(Trifluoromethyl)phenoxy]-2-picoline has also been used in the development of a range of industrial chemicals, such as surfactants and solvents. Additionally, 6-[3-(Trifluoromethyl)phenoxy]-2-picoline has been used in the study of various biological processes, such as the metabolism of drugs and the action of enzymes.
Mechanism Of Action
The mechanism of action of 6-[3-(Trifluoromethyl)phenoxy]-2-picoline is not yet fully understood. However, it is known to interact with various biological systems, including the nervous system, the cardiovascular system, and the immune system. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 6-[3-(Trifluoromethyl)phenoxy]-2-picoline has been found to interact with various receptors in the nervous system, including the GABAA and NMDA receptors, as well as the serotonin 5-HT3 receptor.
Biochemical And Physiological Effects
6-[3-(Trifluoromethyl)phenoxy]-2-picoline has been found to possess a range of biochemical and physiological effects. It has been found to have anticonvulsant, anxiolytic, and antidepressant properties, as well as to possess anti-inflammatory and analgesic effects. Additionally, 6-[3-(Trifluoromethyl)phenoxy]-2-picoline has been found to have neuroprotective and cardioprotective effects, as well as to possess anti-cancer and anti-diabetic properties.
Advantages And Limitations For Lab Experiments
The use of 6-[3-(Trifluoromethyl)phenoxy]-2-picoline in laboratory experiments has a number of advantages. It is a relatively inexpensive and readily available chemical compound, and it is stable and non-toxic. Additionally, 6-[3-(Trifluoromethyl)phenoxy]-2-picoline has a wide range of applications, making it a useful tool for a variety of scientific research projects. However, there are also some limitations to the use of 6-[3-(Trifluoromethyl)phenoxy]-2-picoline in laboratory experiments. It has been found to be rapidly metabolized by the body, making it difficult to study its effects over a long period of time. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.
Future Directions
There are a number of potential future directions for the study of 6-[3-(Trifluoromethyl)phenoxy]-2-picoline. Further research into its mechanism of action could lead to a better understanding of its effects on various biological systems. Additionally, further research into its potential therapeutic applications could lead to the development of new drugs and treatments. Additionally, further research into its effects on drug metabolism could lead to the development of new drugs with improved pharmacokinetic properties. Finally, further research into its potential industrial applications could lead to the development of new chemicals and materials.
properties
IUPAC Name |
2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-9-4-2-7-12(17-9)18-11-6-3-5-10(8-11)13(14,15)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPCPOJAIYQQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(Trifluoromethyl)phenoxy]-2-picoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

